
1-Tetracontanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetracontanol is a long-chain fatty alcohol with the molecular formula C40H82O . It is a white, waxy solid at room temperature and is known for its high melting point. This compound is part of the fatty alcohol family, which are alcohols with long carbon chains. These compounds are often derived from natural sources such as plant waxes and animal fats.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetracontanol can be synthesized through the reduction of fatty acids or their derivatives. One common method involves the hydrogenation of fatty acid esters in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources. For example, it can be extracted from plant waxes through a series of steps including saponification, extraction, and distillation. The process ensures the removal of impurities and yields a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-Tetracontanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding fatty acid, tetracontanoic acid.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Acid chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Tetracontanoic acid.
Reduction: Tetracontane.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
1-Tetracontanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1-Tetracontanol involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The exact molecular targets and pathways are still under investigation, but its effects on membrane dynamics are well-documented.
Comparison with Similar Compounds
1-Tetracontanol can be compared with other long-chain fatty alcohols such as:
- 1-Hexadecanol (C16H34O)
- 1-Octadecanol (C18H38O)
- 1-Eicosanol (C20H42O)
Uniqueness
This compound is unique due to its exceptionally long carbon chain, which imparts distinct physical and chemical properties. Its high melting point and waxy nature make it suitable for specific industrial applications where other fatty alcohols may not be as effective.
List of Similar Compounds
- 1-Hexadecanol
- 1-Octadecanol
- 1-Eicosanol
- 1-Docosanol (C22H46O)
- 1-Tetracosanol (C24H50O)
Properties
CAS No. |
164350-12-3 |
|---|---|
Molecular Formula |
C40H82O |
Molecular Weight |
579.1 g/mol |
IUPAC Name |
tetracontan-1-ol |
InChI |
InChI=1S/C40H82O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41/h41H,2-40H2,1H3 |
InChI Key |
UZSAQAWEIQNGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


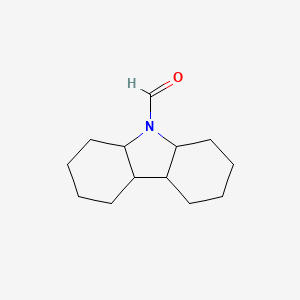
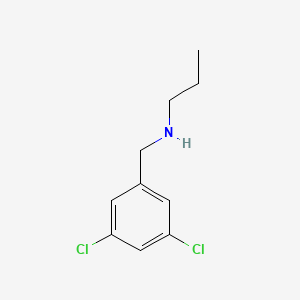
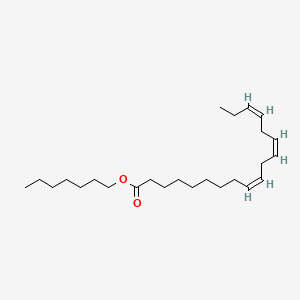
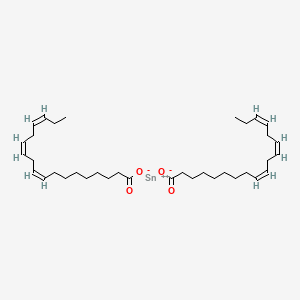
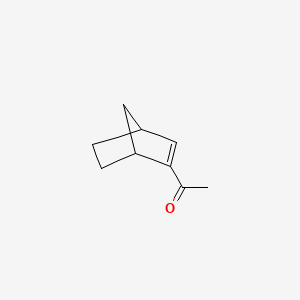
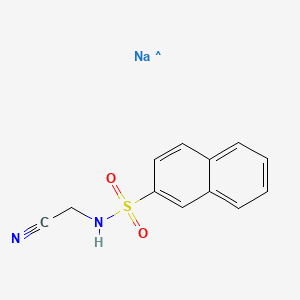
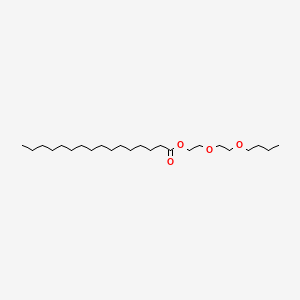
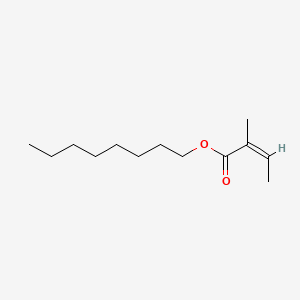

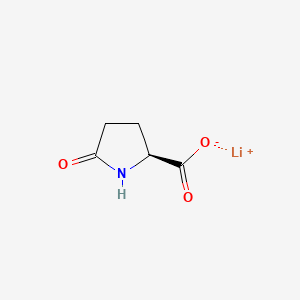
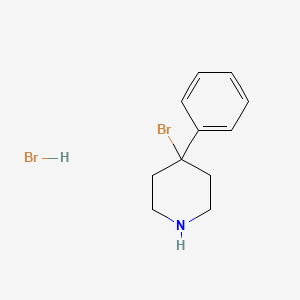
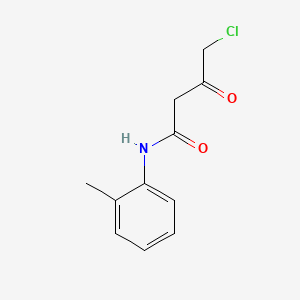
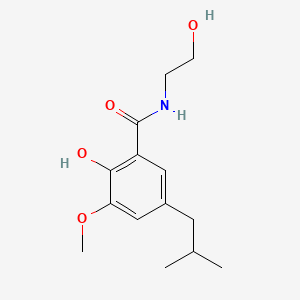
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
